molecular formula C14H18N4O B2484136 6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2201692-15-9

6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2484136
CAS No.: 2201692-15-9
M. Wt: 258.325
InChI Key: QCDJKFVRZOBCQP-UHFFFAOYSA-N
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Description

6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a heterocyclic compound featuring a cinnoline core with a pyrazole substituent

Biochemical Analysis

Biochemical Properties

6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s pyrazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. For instance, it may inhibit cyclooxygenase enzymes, thereby reducing inflammation .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can affect gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. It also impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming stable complexes that inhibit enzyme activity. This compound can also act as an allosteric modulator, altering the conformation of enzymes and proteins to enhance or inhibit their function. Furthermore, it can influence gene expression by binding to DNA or interacting with transcription factors, thereby regulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities, without significant toxicity. At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at higher concentrations, indicating a narrow therapeutic window .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites such as glucose and ATP .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be actively transported by membrane transporters or passively diffuse across cell membranes. The compound may also bind to plasma proteins, affecting its distribution and bioavailability. Its localization within specific tissues or cellular compartments can influence its activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its function. It may be directed to specific compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications. Within these compartments, the compound can exert its effects on DNA, RNA, or proteins, influencing cellular processes such as transcription, translation, and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazole Substituent: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Construction of the Cinnoline Core: The cinnoline core is often constructed through the cyclization of an appropriate precursor, such as an ortho-diaminobenzene derivative, under oxidative conditions.

    Coupling of the Pyrazole and Cinnoline Units: The final step involves the coupling of the pyrazole unit to the cinnoline core, which can be achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cinnoline core, potentially converting it to a dihydrocinnoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nucleophiles, and palladium catalysts are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its structural features may interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential as anti-inflammatory, anticancer, or antimicrobial agents. The presence of both pyrazole and cinnoline moieties is particularly promising for bioactivity.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one: Lacks the methyl group at the 6-position, which may affect its reactivity and biological activity.

    6-methyl-2-[2-(1H-imidazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one: Contains an imidazole ring instead of a pyrazole, potentially altering its chemical properties and applications.

    6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-tetrahydrocinnolin-3-one: The reduced cinnoline core may influence its stability and reactivity.

Uniqueness

The unique combination of a pyrazole ring and a cinnoline core in 6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position further differentiates it from similar compounds, potentially enhancing its reactivity and specificity in various applications.

Properties

IUPAC Name

6-methyl-2-(2-pyrazol-1-ylethyl)-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-11-3-4-13-12(9-11)10-14(19)18(16-13)8-7-17-6-2-5-15-17/h2,5-6,10-11H,3-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDJKFVRZOBCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN(C(=O)C=C2C1)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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